molecular formula C11H17NO2 B1609074 4-(3-Methoxy-phenylamino)-butan-1-ol CAS No. 356539-28-1

4-(3-Methoxy-phenylamino)-butan-1-ol

Cat. No.: B1609074
CAS No.: 356539-28-1
M. Wt: 195.26 g/mol
InChI Key: LNIYSZQROMEYKU-UHFFFAOYSA-N
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Description

4-(3-Methoxy-phenylamino)-butan-1-ol is a secondary alcohol featuring a butan-1-ol backbone substituted with a 3-methoxyphenylamino group. The methoxyphenyl moiety may influence electronic properties, solubility, and biological interactions compared to other substituents.

Properties

IUPAC Name

4-(3-methoxyanilino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13/h4-6,9,12-13H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIYSZQROMEYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389788
Record name 4-(3-Methoxyanilino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356539-28-1
Record name 4-(3-Methoxyanilino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-phenylamino)-butan-1-ol typically involves the reaction of 3-methoxyaniline with butanal in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-phenylamino)-butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Methoxy-phenylamino)-butanone.

    Reduction: Formation of 4-(3-Methoxy-phenylamino)-butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxy-phenylamino)-butan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-phenylamino)-butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationships (SAR): In , substituting the aromatic ring (e.g., biphenyl vs. naphthyl) significantly alters sigma-1 receptor binding. The methoxyphenyl group’s electron-rich nature may enhance π-π stacking in target interactions. Pheromone studies indicate that even minor structural changes (e.g., heptyloxy vs. methoxy) drastically affect bioactivity, underscoring the need for precision in analog design.
  • Market Trends: projects growth in the 4-(propan-2-ylamino)butan-1-ol market, driven by demand for specialty chemicals. Similar trends may apply to methoxyphenyl derivatives.

Biological Activity

4-(3-Methoxy-phenylamino)-butan-1-ol is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound features a methoxy group and an amino group attached to a phenyl ring, which significantly influences its chemical reactivity and biological activity. The compound can undergo various reactions, including oxidation to form 4-(3-Methoxy-phenylamino)-butanone and reduction to yield 4-(3-Methoxy-phenylamino)-butane.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenylamino group can form hydrogen bonds with active sites, influencing the activity of target molecules. Potential pathways involved include:

  • Signal Transduction : Modulating cellular signaling pathways.
  • Metabolic Processes : Interacting with metabolic enzymes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases, a class of compounds related to this structure, have shown antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells . The structure–activity relationship (SAR) suggests that the presence of specific functional groups enhances anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively studied; however, related compounds have demonstrated antibacterial and antifungal properties. These activities are often linked to the ability of such compounds to disrupt microbial cell membranes or inhibit critical metabolic pathways in pathogens .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . Further studies are needed to elucidate the specific anti-inflammatory mechanisms of this compound.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Antiproliferative Effects : A study demonstrated that Mannich bases exhibited significant growth-inhibitory effects on multiple cancer cell lines, suggesting similar potential for this compound .
  • Enzyme Inhibition : Research has shown that certain derivatives can inhibit acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases like Alzheimer's .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(3-Methoxyphenyl)butan-1-ol Methoxy group onlyModerate anticancer activity
4-(3-Aminophenyl)butan-1-ol Amino group onlyAntimicrobial properties
4-(3-Hydroxyphenyl)butan-1-ol Hydroxy groupAntioxidant activity
This compound Methoxy + amino groupsPotential anticancer and anti-inflammatory activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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